L-Isoleucyl-L-phenylalanyl-L-valyl-L-histidylglycyl-L-leucine
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Overview
Description
L-Isoleucyl-L-phenylalanyl-L-valyl-L-histidylglycyl-L-leucine is a hexapeptide composed of six amino acids: isoleucine, phenylalanine, valine, histidine, glycine, and leucine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucyl-L-phenylalanyl-L-valyl-L-histidylglycyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like carbodiimides or uronium salts.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or similar reagents.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
L-Isoleucyl-L-phenylalanyl-L-valyl-L-histidylglycyl-L-leucine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the histidine residue, leading to the formation of oxo-histidine.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various reagents depending on the desired modification, such as alkylating agents for methylation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can lead to oxo-histidine, while reduction of disulfide bonds results in free thiol groups .
Scientific Research Applications
L-Isoleucyl-L-phenylalanyl-L-valyl-L-histidylglycyl-L-leucine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein-protein interactions and enzyme-substrate specificity.
Metabolomics: Serves as a standard for identifying and quantifying peptides in biological samples.
Medicine: Investigated for its potential therapeutic effects, such as ACE inhibition and antioxidant activities.
Industry: Utilized in the development of peptide-based drugs and biochemical assays
Mechanism of Action
The mechanism of action of L-Isoleucyl-L-phenylalanyl-L-valyl-L-histidylglycyl-L-leucine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit angiotensin-converting enzyme (ACE), leading to antihypertensive effects. The peptide can also act as an antioxidant by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
L-Isoleucyl-L-phenylalanine: A dipeptide with similar biochemical properties.
L-Phenylalanyl-L-valyl-L-isoleucyl-L-α-aspartyl-L-α-aspartyl-L-lysyl-L-serine: Another peptide with a different sequence but comparable applications in research
Uniqueness
L-Isoleucyl-L-phenylalanyl-L-valyl-L-histidylglycyl-L-leucine is unique due to its specific sequence, which imparts distinct biochemical properties and potential therapeutic effects. Its combination of hydrophobic and hydrophilic residues allows for versatile interactions with various molecular targets .
Properties
CAS No. |
658693-21-1 |
---|---|
Molecular Formula |
C34H52N8O7 |
Molecular Weight |
684.8 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C34H52N8O7/c1-7-21(6)28(35)32(46)40-24(14-22-11-9-8-10-12-22)31(45)42-29(20(4)5)33(47)41-25(15-23-16-36-18-38-23)30(44)37-17-27(43)39-26(34(48)49)13-19(2)3/h8-12,16,18-21,24-26,28-29H,7,13-15,17,35H2,1-6H3,(H,36,38)(H,37,44)(H,39,43)(H,40,46)(H,41,47)(H,42,45)(H,48,49)/t21-,24-,25-,26-,28-,29-/m0/s1 |
InChI Key |
HGOMYIOECHUUIG-JIPGPKKKSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NC(CC(C)C)C(=O)O)N |
Origin of Product |
United States |
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